molecular formula C8H7N3O2 B2438755 Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate CAS No. 150176-08-2

Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2438755
CAS No.: 150176-08-2
M. Wt: 177.163
InChI Key: YXNPFPBARDKEEA-UHFFFAOYSA-N
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Description

Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines.

Properties

IUPAC Name

methyl triazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-4-2-3-5-11(6)10-9-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNPFPBARDKEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150176-08-2
Record name methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl triazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with ethyl chloroformate to form an intermediate, which then undergoes cyclization with sodium azide to yield the desired triazolopyridine . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for methyl triazolo[1,5-a]pyridine-3-carboxylate are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to achieve these goals .

Chemical Reactions Analysis

Electrophilic Nitration

Methyl triazolo[1,5-a]pyridine-3-carboxylate undergoes nitration under standard conditions (e.g., nitric acid), leading to the formation of 3-nitrotriazolopyridine . This reaction targets the aromatic ring, introducing a nitro group at the 3-position. The nitro group can subsequently be reduced (e.g., using hydrogen gas over palladium catalysts) to yield 3-(2-pyridyl)imidazo[1,5-a]pyridine , a fused heterocyclic compound .

Mechanism : The nitration occurs via electrophilic aromatic substitution, where the nitronium ion attacks the electron-rich aromatic ring. The reduction step involves cleavage of the nitro group to an amine, followed by cyclization to form the imidazo-pyridine framework .

Halogenation and Ring Cleavage

The compound reacts with halogens (Cl₂, Br₂) or mercuric acetate (Hg(OAc)₂), leading to substitution reactions accompanied by ring cleavage and loss of nitrogen gas (N₂). For example:

  • Chlorination/Bromination : Results in dichloromethyl- or dibromomethyl-pyridines with the loss of N₂ .

  • Mercuric Acetate Reaction : Forms alkoxy(alkoxymercurio)methyl-pyridines, indicating nucleophilic substitution at the methyl group .

Mechanism : These reactions involve electrophilic attack at the methyl group or aromatic positions, destabilizing the triazole ring and prompting nitrogen elimination. The cleavage suggests inherent instability in the triazolopyridine framework under such conditions .

Reduction Reactions

While specific reduction protocols for methyl triazolo[1,5-a]pyridine-3-carboxylate are not explicitly detailed in the provided sources, related triazolopyridines (e.g., 3-nitro derivatives) undergo reductive transformations . For instance, the reduction of nitro groups to amines facilitates cyclization into fused heterocycles like imidazo-pyridines .

Substitution and Functionalization

  • Hydrazone formation : Reaction with hydrazines to generate intermediates for further condensation .

  • Catalytic transformations : Pd- or Cu-catalyzed reactions to introduce substituents, as seen in related pyrazolo-pyridines .

Key Reaction Table

Reaction Type Reagents/Conditions Major Products Citation
Nitration Nitric acid3-Nitrotriazolopyridine
Reduction (Nitro → Amine) H₂/Pd catalyst3-(2-Pyridyl)imidazo[1,5-a]pyridine
Chlorination Cl₂, room temperatureDichloromethyl-pyridine + N₂
Mercuric Acetate React Hg(OAc)₂Alkoxy(alkoxymercurio)methyl-pyridines

Research Findings and Trends

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the potential of methyl [1,2,3]triazolo[1,5-a]pyridine derivatives as trypanocidal agents against Trypanosoma cruzi, the causative agent of Chagas disease. These derivatives were shown to inhibit the enzyme 14α-demethylase, disrupting the sterol biosynthesis pathway and leading to cell death in T. cruzi epimastigotes. This suggests a promising avenue for developing new antiparasitic drugs that could overcome limitations of current therapies .

Antitumor Activity

Methyl [1,2,3]triazolo[1,5-a]pyridine derivatives have also been evaluated for their antitumor properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For example, specific derivatives exhibited potent inhibition of cell proliferation and induced cell cycle arrest at the G0/G1 phase in triple-negative breast cancer cells (MDA-MB-231) .

Other Biological Activities

The compound has been investigated for its potential as a selective inhibitor of c-Met kinases, which play a crucial role in tumor growth and metastasis. One derivative was noted for its high potency (IC50 = 0.005 µM), indicating its potential as a preclinical candidate for cancer treatment . Additionally, research has explored its use in modulating GABA_A receptor activity, further expanding its therapeutic profile .

Case Study 1: Anticancer Efficacy

A study examining the effects of methyl [1,2,3]triazolo[1,5-a]pyridine derivatives on MDA-MB-231 cells revealed that treatment with these compounds resulted in decreased cell viability and reduced tumor size in chick chorioallantoic membrane models. The study concluded that certain derivatives could serve as promising candidates for further development against aggressive breast cancer types .

Case Study 2: Trypanocidal Activity

In another study focused on antiparasitic applications, methyl [1,2,3]triazolo[1,5-a]pyridine derivatives were tested against T. cruzi. The results indicated significant inhibition of parasite growth and highlighted the mechanism involving disruption of cholesterol synthesis pathways. This research underscores the potential for developing new treatments for Chagas disease using this compound class .

Mechanism of Action

The mechanism of action of methyl triazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity, including its antibacterial, antimalarial, and antichagasic properties.

1. Structural Overview

This compound features a triazole ring fused to a pyridine structure. This unique heterocyclic framework contributes to its biological activity by facilitating interactions with various biological targets.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole-containing compounds. For instance:

  • In Vitro Studies : A series of synthesized compounds including derivatives of triazolo-pyridines were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL for some derivatives .
CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
1S. aureus110.25
2K. pneumoniae100.50

3. Antimalarial Activity

The antimalarial properties of triazole derivatives have also been explored:

  • Virtual Screening and Docking : A library of compounds was designed and screened against Plasmodium falciparum. Selected hits showed promising in vitro antimalarial activity with IC50 values ranging from 2.24 to 4.98 µM, indicating that these compounds could serve as lead candidates for further development in antimalarial drug discovery .

4. Antichagasic Activity

The compound has demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease:

  • Mechanism of Action : Research indicates that triazole/pyridine families inhibit ergosterol biosynthesis in T. cruzi, affecting the parasite's viability by disrupting its lipid metabolism pathways. This inhibition was linked to the targeting of CYP51 enzymes involved in sterol biosynthesis .

5. Case Studies

Several case studies have been documented regarding the biological activities of this compound:

  • Study on Antibacterial Efficacy : A study synthesized various triazolo-pyridine derivatives and tested their antibacterial properties against resistant strains like MRSA. The results showed that modifications at specific positions on the triazole ring enhanced antibacterial activity significantly .
  • Antimalarial Drug Development : Another study focused on designing a series of triazolo derivatives which were subjected to molecular docking studies against falcipain-2, a target enzyme for malaria treatment. The most potent compounds were synthesized and tested for their in vitro activity against malaria parasites .

6. Conclusion

This compound exhibits significant biological activities across multiple domains including antibacterial, antimalarial, and antichagasic effects. Its structural characteristics enable it to interact effectively with various biological targets, making it a valuable candidate for further research and development in medicinal chemistry.

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